1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone
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Overview
Description
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a compound of significant interest in scientific research due to its unique chemical structure and potential applications in various fields. Its bicyclic core fused with a triazole ring and a fluorinated aromatic moiety make it a versatile molecule for exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone typically involves multistep reactions, including cyclization, halogenation, and triazole formation. Each step is carefully optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the compound's production requires scalable and economically viable methods. This often involves continuous flow reactors and advanced catalytic systems to ensure efficient and reproducible synthesis at a large scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, forming oxidized derivatives which can have distinct properties and applications.
Reduction: : Reduction reactions can convert it into different hydrogenated forms, altering its biological activity.
Substitution: : It frequently undergoes nucleophilic substitution reactions, particularly on the triazole and aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines, thiols, and alkoxides are typically employed under mild conditions.
Major Products
Scientific Research Applications
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone has a broad spectrum of applications:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: : Utilized in the development of novel materials and as a reagent in synthetic processes.
Mechanism of Action
The mechanism by which this compound exerts its effects is often related to its ability to interact with various molecular targets, including enzymes and receptors. Its unique structure allows it to engage in specific interactions, modulating biological pathways and resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Compared to other similar compounds, 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone stands out due to its unique combination of structural features. Similar compounds might include:
1-(1,2,3-triazol-2-yl)-2-(2-chlorophenyl)ethanone: : Lacks the azabicyclic moiety, which affects its overall activity.
2-(2-chloro-6-fluorophenyl)-2H-1,2,3-triazole: : Missing the ethanone and azabicyclic structures, leading to different reactivity and applications.
This compound’s uniqueness lies in the convergence of the azabicyclic system, triazole ring, and fluorinated aromatic component, creating a versatile framework for diverse scientific investigations.
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Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c18-15-2-1-3-16(19)14(15)10-17(24)22-11-4-5-12(22)9-13(8-11)23-20-6-7-21-23/h1-3,6-7,11-13H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVKINBFBBIMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=C(C=CC=C3Cl)F)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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